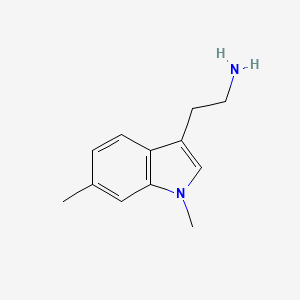
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine
Übersicht
Beschreibung
“2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine” is a compound that contains an indole core structure, which is a bicyclic molecule, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole structures are prevalent in many natural substances, such as neurotransmitters, and are necessary for their activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Evaluation
Researchers have explored the synthesis and structural evaluation of various indole derivatives, including those related to 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine. The synthesis often involves complex reactions like Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction. The molecular structures are then analyzed using techniques like IR, NMR, mass spectroscopy, and X-Ray diffraction analysis. These studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research (Kukuljan, Kranjc, & Perdih, 2016).
Hydroamination Reactions
Hydroamination reactions involving indole derivatives have been studied, focusing on creating new compounds with potential applications. These reactions proceed under mild conditions, resulting in various derivatives with high yield and stereoselectivity. Such studies are pivotal in developing new synthetic routes for indole-based compounds, which can have numerous applications in pharmaceuticals and materials science (Sobenina et al., 2010).
Antitumor Agents
Indole derivatives, such as 1H-benzo[c,d]indol-2-one with different amine side chains, have been synthesized and evaluated for their potential as antitumor agents. These compounds are studied for their DNA binding properties, which is crucial in their action as DNA intercalators and potential antitumor activity. Research in this area is significant for developing new therapeutic agents for cancer treatment (Yin, Xu, & Qian, 2007).
Methodology Development for Synthesis
Advancements in synthesis methodologies for indole derivatives, including those structurally similar to 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine, are being explored. These methodologies involve radical cyclization and Mannich reactions, facilitating the production of complex indole derivatives. Such research is vital for the pharmaceutical industry and organic chemistry (Rádl et al., 2008).
Applications in Polymer Chemistry
Indole derivatives are also being used in polymer chemistry. For instance, the modification of hydrogels through condensation reactions with various amine compounds, including indole derivatives, has been studied. This research is instrumental in developing new materials with specific properties for medical and industrial applications (Aly & El-Mohdy, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,6-dimethylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMEZFYCRYTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



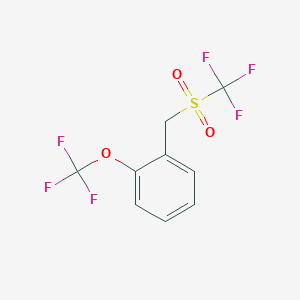
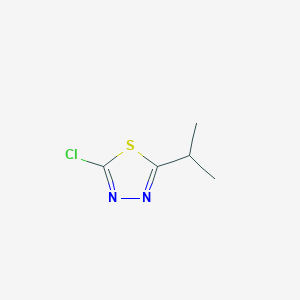
![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)
![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)
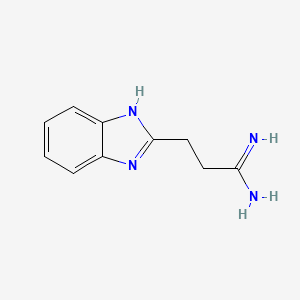
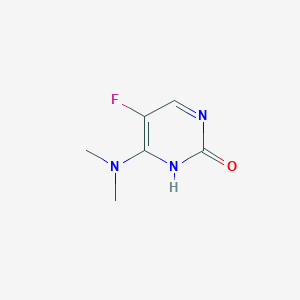
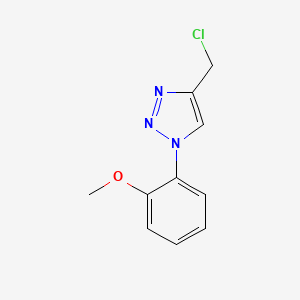
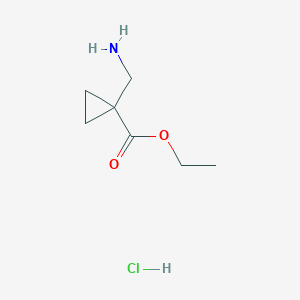

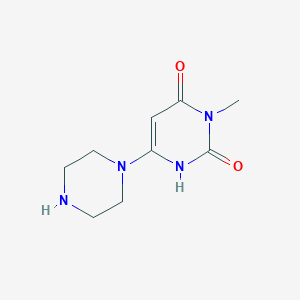
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)